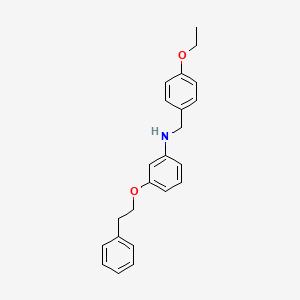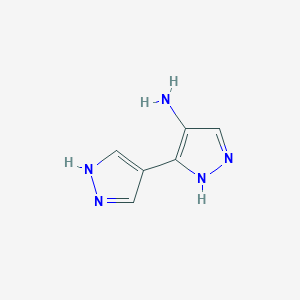![molecular formula C8H7N5O4 B1385250 1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-carbonsäure CAS No. 1177312-52-5](/img/structure/B1385250.png)
1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-carbonsäure
Übersicht
Beschreibung
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffforschung
Der Pyrazolkern ist ein wichtiges Merkmal in vielen pharmakologisch aktiven Verbindungen. Die Nitrogruppe und die Carbonsäuregruppe in dieser Verbindung können zur Synthese verschiedener Medikamentenkandidaten genutzt werden. Zum Beispiel wurden Pyrazolderivate für ihr Potenzial als γ-Sekretase-Modulatoren untersucht . Diese Modulatoren sind bei der Behandlung der Alzheimer-Krankheit von Bedeutung, da sie die Produktion von Amyloid-beta-Peptiden beeinflussen.
Biologische Aktivität: Antileishmaniale und Antimalaria-Mittel
Pyrazolderivate haben sich als vielversprechend für die Behandlung von Leishmaniose und Malaria erwiesen. Eine molekulare Simulationsstudie rechtfertigte die potente in-vitro-Antipromastigot-Aktivität einer Pyrazolverbindung, was auf ihr Potenzial zur Bekämpfung dieser Krankheiten hindeutet .
Krebstherapie: Kinase-Inhibition
Das Gerüst der Verbindung ist an der Synthese von MK-2461-Analoga beteiligt, die Inhibitoren der c-Met-Kinase sind . Diese Inhibitoren sind in der Krebstherapie von Bedeutung, da sie die Signalwege stören können, die das Tumorwachstum und die Metastasierung fördern.
Signaltransduktion: TGF-β1- und aktive A-Signalwege-Inhibitoren
Pyrazolderivate werden auch als Inhibitoren der TGF-β1- und aktiven A-Signalwege untersucht . Diese Signalwege sind an verschiedenen Krankheiten beteiligt, und ihre Hemmung kann zu neuen therapeutischen Ansätzen führen.
Enzyminhibition: Acetyl-CoA-Carboxylase-Inhibitoren
Die Verbindung findet Anwendung bei der Herstellung von Enzyminhibitoren, wie z. B. solchen, die Acetyl-CoA-Carboxylase angreifen . Diese Inhibitoren können bei der Behandlung von Stoffwechselstörungen wie Diabetes und Fettleibigkeit eine Rolle spielen, indem sie die Fettsäuresynthese regulieren.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O4/c14-8(15)7-1-2-11(10-7)5-12-4-6(3-9-12)13(16)17/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZBOHQULMQUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167339 | |
| Record name | 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177312-52-5 | |
| Record name | 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177312-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)


![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)


![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)



![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)